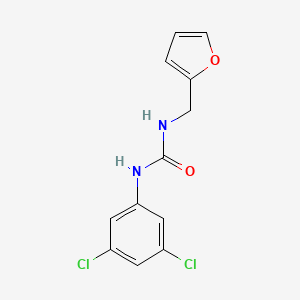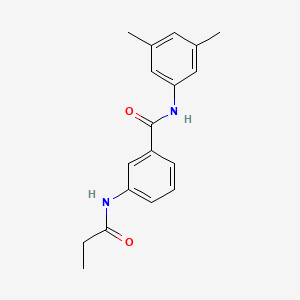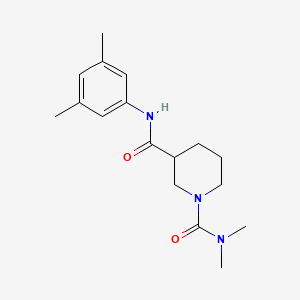![molecular formula C20H21N3O3S B5420153 N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5420153.png)
N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide, commonly known as NBPT, is a chemical compound that has been extensively studied in the field of agriculture. It is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea in soil. This inhibition leads to a decrease in the loss of nitrogen from fertilizers, increasing their efficiency and reducing environmental pollution. In
作用機序
The mechanism of action of NBPT involves the inhibition of the enzyme urease, which is responsible for the breakdown of urea in soil. Urea is a common nitrogen fertilizer, and its breakdown by urease leads to the release of ammonia, which can be lost through volatilization. NBPT binds to the active site of urease, preventing its activity and reducing the release of ammonia.
Biochemical and Physiological Effects:
NBPT has been shown to have no significant toxicological effects on plants, animals, or humans. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. However, its effects on soil microorganisms and other non-target organisms require further investigation.
実験室実験の利点と制限
NBPT has several advantages for lab experiments, including its high purity and stability, ease of handling, and well-established synthesis method. However, its inhibitory effect on urease activity can make it challenging to use in experiments that require urease activity, such as assays for urea or ammonia.
将来の方向性
There are several future directions for research on NBPT, including the development of new synthesis methods to improve yield and purity, the investigation of its effects on soil microorganisms and other non-target organisms, and the exploration of its potential for use in other areas of agriculture, such as crop protection and plant growth regulation. Additionally, there is a need for further research on the long-term effects of NBPT on soil health and ecosystem functioning.
In conclusion, NBPT is a chemical compound that has significant implications for sustainable agriculture and environmental protection. Its ability to inhibit urease activity has been extensively studied, and its use in nitrogen fertilizer management has been shown to increase efficiency and reduce environmental pollution. Further research is needed to fully understand its effects on soil health and ecosystem functioning, as well as its potential for use in other areas of agriculture.
合成法
The synthesis of NBPT involves the reaction of 2-sec-butylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-nitroacrylamide to yield NBPT. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
NBPT has been extensively studied in the field of agriculture, particularly in the area of nitrogen fertilizer management. Its ability to inhibit urease activity has been shown to increase the efficiency of nitrogen fertilizers by reducing nitrogen loss through volatilization and leaching. This has significant implications for sustainable agriculture and environmental protection.
特性
IUPAC Name |
(E)-N-[(2-butan-2-ylphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-14(2)17-9-4-5-10-18(17)21-20(27)22-19(24)12-11-15-7-6-8-16(13-15)23(25)26/h4-14H,3H2,1-2H3,(H2,21,22,24,27)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRKKIJSKVLONE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5420083.png)
![N-{3-[rel-(4aS,8aR)-1-(2-aminoethyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide hydrochloride](/img/structure/B5420090.png)

![2-tert-butyl-6-[3-(3,4-dimethoxyphenyl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5420101.png)
![1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420106.png)
![N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5420114.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B5420123.png)



![3-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5420131.png)
![5-[4-(4-methoxyphenyl)-1-piperazinyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5420145.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5420165.png)
